

# Avelumab for Recurrent or Refractory Cancers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, in the treatment of recurrent or refractory solid tumors. This document details the mechanism of action, summarizes key clinical trial data, and outlines relevant experimental protocols for research and development purposes.

#### **Mechanism of Action**

Avelumab is an immune checkpoint inhibitor that selectively binds to PD-L1 and blocks its interaction with programmed death-1 (PD-1) and B7.1 receptors.[1][2] This inhibition removes the suppressive signals on T-cells, thereby restoring and enhancing anti-tumor immune responses.[1][3] A unique feature of avelumab is its native IgG1 Fc region, which can engage natural killer (NK) cells to induce antibody-dependent cell-mediated cytotoxicity (ADCC), representing a dual mechanism of action.[3][4][5]





Click to download full resolution via product page

Avelumab's dual mechanism of action.

### **Clinical Efficacy in Recurrent or Refractory Cancers**



Avelumab has been investigated in numerous clinical trials for various recurrent or refractory cancers. The following tables summarize the key efficacy data from these studies.

Table 1: Efficacy of Avelumab in Recurrent or Refractory

**Urothelial Carcinoma** 

| Trial<br>Name                                    | Phase | No. of<br>Patients | ORR<br>(%) | CR (%) | PR (%) | Median<br>PFS<br>(months | Median<br>OS<br>(months |
|--------------------------------------------------|-------|--------------------|------------|--------|--------|--------------------------|-------------------------|
| JAVELIN<br>Solid<br>Tumor                        | lb    | 44                 | 18.2       | 11.4   | 6.8    | 2.7                      | 13.7                    |
| JAVELIN<br>Solid<br>Tumor<br>(Pooled<br>Cohorts) | I     | 242                | 16.5       | 4.1    | 12.4   | 1.6                      | 7.0                     |
| JAVELIN<br>Bladder<br>100<br>(Mainten<br>ance)   | III   | 350                | -          | -      | -      | 3.7                      | 21.4                    |

ORR: Objective Response Rate, CR: Complete Response, PR: Partial Response, PFS: Progression-Free Survival, OS: Overall Survival

In the JAVELIN Solid Tumor phase Ib study of patients with refractory metastatic urothelial carcinoma, avelumab demonstrated an ORR of 18.2%.[6] A larger pooled analysis of two cohorts from the same trial showed a confirmed ORR of 16.5% with a median OS of 7.0 months.[7] The phase III JAVELIN Bladder 100 trial investigated avelumab as a first-line maintenance therapy in patients who were progression-free after platinum-based chemotherapy, showing a significant improvement in median OS to 21.4 months.[6]





Table 2: Efficacy of Avelumab in Recurrent or Refractory

**Ovarian Cancer** 

| Trial<br>Name             | Phase | No. of<br>Patients          | ORR<br>(%) | CR (%) | PR (%) | 1-year<br>PFS<br>rate (%) | Median<br>OS<br>(months<br>) |
|---------------------------|-------|-----------------------------|------------|--------|--------|---------------------------|------------------------------|
| JAVELIN<br>Solid<br>Tumor | lb    | 125                         | 9.6        | 0.8    | 8.8    | 10.2                      | 11.2                         |
| JAVELIN<br>Ovarian<br>200 | III   | 185<br>(Aveluma<br>b + PLD) | 13.3       | -      | -      | -                         | -                            |
| JAVELIN<br>Ovarian<br>200 | III   | 185<br>(Aveluma<br>b mono)  | 3.7        | -      | -      | -                         | -                            |

PLD: Pegylated Liposomal Doxorubicin

For heavily pretreated patients with recurrent or refractory ovarian cancer, the JAVELIN Solid Tumor phase Ib trial showed an ORR of 9.6% and a median OS of 11.2 months.[8][9] However, the phase III JAVELIN Ovarian 200 trial did not meet its primary endpoints of improving PFS or OS with avelumab as a monotherapy or in combination with PLD compared to PLD alone.[10]

## Table 3: Efficacy of Avelumab in Recurrent or Refractory Non-Small Cell Lung Cancer (NSCLC)



| Trial Name                            | Phase | No. of<br>Patients | ORR (%) | Median PFS<br>(months) | Median OS<br>(months) |
|---------------------------------------|-------|--------------------|---------|------------------------|-----------------------|
| JAVELIN<br>Solid Tumor<br>(2nd line+) | lb    | 184                | 12      | 2.7                    | 8.4                   |
| JAVELIN<br>Lung 200<br>(PD-L1+)       | III   | 264<br>(Avelumab)  | -       | -                      | 11.4                  |

In a phase Ib dose-expansion cohort of the JAVELIN Solid Tumor trial for patients with previously treated NSCLC, avelumab showed an ORR of 12%.[11][12] The phase III JAVELIN Lung 200 trial, however, did not demonstrate a significant improvement in OS for avelumab compared to docetaxel in patients with PD-L1-positive recurrent or metastatic NSCLC who had progressed after platinum-containing chemotherapy.[13]

**Table 4: Efficacy of Avelumab in Recurrent or Refractory** 

Merkel Cell Carcinoma (MCC)

| Trial<br>Name                        | Phase | No. of<br>Patients | ORR (%) | CR (%) | 1-year<br>PFS rate<br>(%) | 1-year OS<br>rate (%) |
|--------------------------------------|-------|--------------------|---------|--------|---------------------------|-----------------------|
| JAVELIN<br>Merkel 200<br>(2nd line+) | II    | 88                 | 33.0    | 11.4   | 30                        | 52                    |

In the JAVELIN Merkel 200 phase II trial for patients with chemotherapy-refractory metastatic MCC, avelumab demonstrated a durable ORR of 33.0%, with 11.4% of patients achieving a complete response.[14] This trial led to the approval of avelumab for this indication.

## Table 5: Efficacy of Avelumab in Recurrent or Refractory Head and Neck Squamous Cell Carcinoma (HNSCC)



| Trial<br>Name             | Phase | No. of<br>Patients | ORR (%)<br>(IRC) | CR (%)<br>(IRC) | Median<br>PFS<br>(months)<br>(IRC) | Median<br>OS<br>(months) |
|---------------------------|-------|--------------------|------------------|-----------------|------------------------------------|--------------------------|
| JAVELIN<br>Solid<br>Tumor | lb    | 153                | 9.2              | 1.3             | 1.4                                | 8.0                      |

IRC: Independent Review Committee

In a phase Ib expansion cohort of the JAVELIN Solid Tumor trial, avelumab showed an ORR of 9.2% as assessed by an IRC in heavily pretreated patients with platinum-refractory/ineligible recurrent or metastatic HNSCC.[15][16]

# **Experimental Protocols Avelumab Administration Protocol (Clinical Trial Setting)**

The following is a generalized protocol for the administration of avelumab as a monotherapy based on its use in the JAVELIN clinical trial program.





Click to download full resolution via product page

Avelumab clinical trial workflow.



- Patient Selection: Patients with histologically confirmed recurrent or refractory solid tumors
  who have progressed on standard therapies are screened for eligibility. Key inclusion criteria
  typically include an ECOG performance status of 0 or 1 and adequate organ function.[15][17]
- Premedication: Prior to the first four infusions, patients are premedicated with an antihistamine and acetaminophen to reduce the risk of infusion-related reactions.[18]
- Dosing and Administration: Avelumab is administered at a dose of 10 mg/kg or a flat dose of 800 mg as an intravenous infusion over 60 minutes every two weeks.[7][18]
- Monitoring: Patients are closely monitored for adverse events, particularly infusion-related reactions, during and after the infusion.[19] Management of immune-related adverse events is a critical component of the protocol.[19]
- Treatment Cycle: Treatment is continued every two weeks until disease progression or unacceptable toxicity.[7]
- Efficacy Evaluation: Tumor response is typically assessed every 6 weeks using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[17]

### PD-L1 Immunohistochemistry (IHC) Protocol (Conceptual)

While specific, detailed protocols are proprietary, the following outlines the key steps and considerations for assessing PD-L1 expression in tumor tissue, a common exploratory biomarker in avelumab trials.

- Specimen Handling: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is required.
   Both archival and fresh biopsies can be used.[17]
- Sectioning: FFPE blocks are sectioned into 4-5 μm thick slices and mounted on charged slides.
- Antigen Retrieval: Slides undergo deparaffinization and rehydration, followed by heatinduced epitope retrieval.



- Staining: Automated staining platforms are commonly used. The primary antibody clone used in many avelumab trials is the rabbit monoclonal antibody 73-10 (Dako).[17][20] Other clones such as 22C3 have also been used for PD-L1 assessment in similar contexts.[21]
- Detection: A detection system with a chromogen (e.g., DAB) is used to visualize the antibody binding.
- Scoring: PD-L1 expression is evaluated by a trained pathologist. Scoring can be based on
  the percentage of tumor cells (TCs) with membrane staining at various cutoffs (e.g., ≥1%,
  ≥5%, ≥25%) or a combined positive score (CPS) that includes both tumor and immune cells.
  [17][21]

### Safety and Tolerability

A pooled analysis of 1,738 patients from the JAVELIN Solid Tumor and JAVELIN Merkel 200 trials showed that avelumab has a manageable safety profile.[19][22]

**Table 6: Common Treatment-Related Adverse Events** 

(TRAEs) with Avelumab

| Adverse Event             | Any Grade (%) | Grade ≥3 (%) |
|---------------------------|---------------|--------------|
| Fatigue                   | 18            | 1            |
| Infusion-related reaction | 17            | <1           |
| Nausea                    | 9             | <1           |

The most frequent TRAEs of any grade were fatigue, infusion-related reactions, and nausea. [22] Grade ≥3 TRAEs occurred in 10% of patients.[22] Immune-related adverse events (irAEs) of any grade were observed in 14% of patients, with the most common being thyroid disorders and rash.[22]

### Conclusion

Avelumab has demonstrated clinically meaningful activity and a manageable safety profile in several recurrent or refractory cancers, leading to its approval in indications such as Merkel cell carcinoma and urothelial carcinoma. Its dual mechanism of action, involving both the blockade



of the PD-1/PD-L1 pathway and the induction of ADCC, makes it a valuable agent in the immuno-oncology landscape. Further research is ongoing to identify predictive biomarkers and optimal combination strategies to enhance its efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. Product review: avelumab, an anti-PD-L1 antibody PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avelumab Maintenance Therapy Improves Overall Survival in Advanced or Metastatic Urothelial Carcinoma The ASCO Post [ascopost.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Efficacy and Safety of Avelumab for Patients With Recurrent or Refractory Ovarian Cancer: Phase 1b Results From the JAVELIN Solid Tumor Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Avelumab for Patients With Recurrent or Refractory Ovarian Cancer: Phase 1b Results From the JAVELIN Solid Tumor Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Avelumab for patients with previously treated metastatic or recurrent non-small-cell lung cancer (JAVELIN Solid Tumor): dose-expansion cohort of a multicentre, open-label, phase 1b trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avelumab: another active immune checkpoint inhibitor in non-small cell lung cancer -PMC [pmc.ncbi.nlm.nih.gov]



- 13. Merck and Pfizer's Phase III lung cancer trial of avelumab fails Clinical Trials Arena [clinicaltrialsarena.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Avelumab for platinum-ineligible/refractory recurrent and/or metastatic squamous cell carcinoma of the head and neck: phase lb results from the JAVELIN Solid Tumor trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Bavencio (avelumab) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 19. Safety profile of avelumab in patients with advanced solid tumors: A pooled analysis of data from the phase 1 JAVELIN solid tumor and phase 2 JAVELIN Merkel 200 clinical trials -PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current PD-L1 immunohistochemistry for non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. Safety profile of avelumab in patients with advanced solid tumors: A JAVELIN pooled analysis of phase 1 and 2 data. ASCO [asco.org]
- To cite this document: BenchChem. [Avelumab for Recurrent or Refractory Cancers: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606901#avelumab-for-recurrent-or-refractory-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com